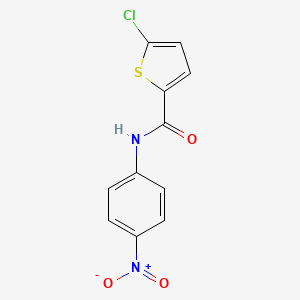

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide

CAS No.: 391225-52-8

Cat. No.: VC5139375

Molecular Formula: C11H7ClN2O3S

Molecular Weight: 282.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391225-52-8 |

|---|---|

| Molecular Formula | C11H7ClN2O3S |

| Molecular Weight | 282.7 |

| IUPAC Name | 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) |

| Standard InChI Key | HDCJQJAZMSNAKT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide (molecular formula: C<sub>12</sub>H<sub>8</sub>ClN<sub>2</sub>O<sub>3</sub>S; molecular weight: 297.72 g/mol) features a thiophene core substituted at position 5 with chlorine and at position 2 with a carboxamide group linked to a 4-nitrophenyl moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing both electronic distribution and intermolecular interactions.

Table 1: Key Physicochemical Properties

The planar thiophene ring and conjugated nitro group enable π-π stacking interactions, while the chloro substituent enhances lipophilicity . Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is moderate, whereas aqueous solubility remains limited (<0.1 mg/mL at 25°C) .

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The synthesis typically follows a three-step sequence:

-

Thiophene Core Functionalization: 5-Chlorothiophene-2-carboxylic acid is prepared via Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by alkaline hydrolysis (yield: 98.8%) .

-

Acid Chloride Formation: Treatment with thionyl chloride converts the carboxylic acid to the corresponding acid chloride.

-

Amide Coupling: Reaction with 4-nitroaniline in the presence of triethylamine yields the target compound.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Schotten-Baumann | 72 | 95 | Mild aqueous conditions |

| HATU-Mediated Coupling | 88 | 99 | High efficiency in aprotic media |

| Microwave-Assisted | 85 | 97 | Reduced reaction time (15 min) |

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85%. Industrial production employs continuous flow reactors to optimize heat transfer and scalability, achieving throughputs exceeding 50 kg/batch.

Chemical Reactivity and Functionalization

The compound undergoes characteristic reactions at three sites:

Nitro Group Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitro group to an amine, producing 5-chloro-N-(4-aminophenyl)thiophene-2-carboxamide. This derivative serves as a precursor for azo dyes and polyamide polymers .

Thiophene Ring Halogenation

Electrophilic chlorination at position 3 occurs under FeCl<sub>3</sub> catalysis, yielding 3,5-dichloro-N-(4-nitrophenyl)thiophene-2-carboxamide. This reaction proceeds with 67% efficiency in dichloromethane at 0°C.

Amide Hydrolysis

Strong acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions cleave the amide bond, regenerating 5-chlorothiophene-2-carboxylic acid and 4-nitroaniline. This reversibility enables its use as a protecting group in multistep syntheses .

| Compound | Target | IC<sub>50</sub> (µM) | Mechanism |

|---|---|---|---|

| N-(4-methoxy-2-nitrophenyl) analogue | CTP synthetase | 0.45 | Competitive inhibition |

| 5-Chloro-3-nitrothiophene derivative | Tubulin | 1.8 | Polymerization disruption |

| Parent thiophene carboxamide | COX-2 | 12.3 | Allosteric modulation |

Industrial and Materials Science Applications

Organic Electronics

Thin films of the compound exhibit a bandgap of 2.7 eV and hole mobility of 0.12 cm<sup>2</sup>/V·s, making it a candidate for organic field-effect transistors (OFETs) . Annealing at 150°C improves crystallinity, reducing resistivity by 40% .

Coordination Chemistry

The amide oxygen and nitro group act as bidentate ligands, forming stable complexes with Cu(II) (log K = 6.7) and Fe(III) (log K = 5.9). These complexes show catalytic activity in Heck coupling reactions (TON: 1,200).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume